9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one

Antiallergic Mast cell degranulation Passive cutaneous anaphylaxis

Acrophyllidine, systematically designated 9‑(3‑hydroxy‑3‑methylbutyl)‑7‑methoxyfuro[2,3‑b]quinolin‑4(9H)‑one, is a furoquinoline alkaloid first isolated from Acronychia haplophylla (Rutaceae) [REFS‑1]. It belongs to a class of natural products characterized by a furan ring fused to a quinoline core, but it carries a distinctive tertiary‑alcohol‑bearing prenyl side‑chain at N‑9 that is absent in its closest structural analog, acrophylline.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 18813-64-4
Cat. No. B099379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one
CAS18813-64-4
Synonymsacrophyllidine
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC(C)(CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)O
InChIInChI=1S/C17H19NO4/c1-17(2,20)7-8-18-14-10-11(21-3)4-5-12(14)15(19)13-6-9-22-16(13)18/h4-6,9-10,20H,7-8H2,1-3H3
InChIKeyYUPNOSLGVDBAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acrophyllidine (CAS 18813‑64‑4): A Structurally Differentiated Furoquinoline Alkaloid for Antiarrhythmic and Antiallergic Research


Acrophyllidine, systematically designated 9‑(3‑hydroxy‑3‑methylbutyl)‑7‑methoxyfuro[2,3‑b]quinolin‑4(9H)‑one, is a furoquinoline alkaloid first isolated from Acronychia haplophylla (Rutaceae) [REFS‑1]. It belongs to a class of natural products characterized by a furan ring fused to a quinoline core, but it carries a distinctive tertiary‑alcohol‑bearing prenyl side‑chain at N‑9 that is absent in its closest structural analog, acrophylline. This hydroxyl group not only alters physicochemical properties such as hydrogen‑bond donor count and topological polar surface area but also fundamentally changes the compound’s pharmacological profile, shifting its antiallergic mechanism from mast‑cell stabilisation to vasculature protection and conferring a unique multi‑ion‑channel antiarrhythmic signature [REFS‑2][REFS‑3].

Why Acrophyllidine Cannot Be Replaced by Generic Furoquinoline Alkaloids in Target‑Specific Studies


Furoquinoline alkaloids are often treated as a homogeneous group in screening libraries, yet subtle structural variations produce sharply divergent pharmacological profiles. Acrophyllidine and its direct analog acrophylline differ by a single hydroxyl group on the N‑9 prenyl side‑chain, but this modification abolishes mast‑cell‑stabilising activity (100 µM acrophyllidine produces no significant inhibition of degranulation, whereas acrophylline is active at 10 µM) while simultaneously introducing potent multi‑channel cardiac ion‑channel blockade [REFS‑1][REFS‑2]. Other common furoquinolines—dictamnine, skimmianine, γ‑fagarine—lack quantitative evidence of antiarrhythmic or antiallergic activity in the same validated assays, meaning that substituting any of these for acrophyllidine in a mechanistic or disease‑model study would confound the pharmacological readout and compromise data reproducibility [REFS‑3].

Head‑to‑Head Quantitative Differentiation of Acrophyllidine from Closest Analogs


Divergent Antiallergic Mechanisms: Mast‑Cell Stabilisation vs. Vasculature Protection

In the same mouse passive cutaneous anaphylaxis (PCA) model, acrophyllidine and acrophylline both reduced plasma leakage at 30 µmol/kg i.p., but their mechanisms are fundamentally different. Acrophylline suppressed mast‑cell degranulation in a dose‑dependent manner (10 and 30 µM), whereas acrophyllidine at concentrations up to 100 µM produced no significant inhibition of preformed inflammatory mediator release [REFS‑1]. The antiallergic effect of acrophyllidine is attributed to direct protection of the vasculature against mediators of inflammation, a mechanism not shared by acrophylline [REFS‑1]. For researchers studying vascular‑protective antiallergic pathways, acrophyllidine provides a tool that avoids the confounding mast‑cell‑stabilising activity inherent to acrophylline.

Antiallergic Mast cell degranulation Passive cutaneous anaphylaxis

Antiarrhythmic Ion‑Channel Polypharmacology: EC₅₀ and IC₅₀ Profile

Acrophyllidine suppresses ischemia/reperfusion‑induced polymorphic ventricular tachyarrhythmias in isolated rat heart with an EC₅₀ of 4.4 µM [REFS‑1]. Whole‑cell voltage‑clamp studies on rat ventricular myocytes reveal a multi‑target ion‑channel blockade: Na⁺ channel IC₅₀ = 3.6 µM, transient outward K⁺ current (Iₜₒ) IC₅₀ = 4.5 µM, and steady‑state outward K⁺ current (Iₛₛ) IC₅₀ = 3.4 µM, with weaker Ca²⁺ channel inhibition [REFS‑1]. In contrast, no comparable antiarrhythmic or ion‑channel data exist for acrophylline or other common furoquinoline natural products under the same experimental conditions, indicating that the hydroxyl group on the acrophyllidine side‑chain is critical for this polypharmacology [REFS‑2]. The furoquinoline derivative HA‑7, while more potent on the arrhythmia endpoint (EC₅₀ ≈ 2.8 µM), exhibits a narrower ion‑channel profile with predominant Na⁺ channel blockade (IC₅₀ ≈ 4.1 µM) and lacks the multi‑channel signature of acrophyllidine [REFS‑3].

Cardiac electrophysiology Antiarrhythmic Ion channel blockade

Structural Determinant of Pharmacological Divergence: The N‑9 Hydroxyl Group

The sole structural difference between acrophyllidine and acrophylline—replacement of the prenyl double bond with a tertiary alcohol—results in measurable physicochemical changes: acrophyllidine possesses an additional hydrogen‑bond donor (HBD = 1 vs. 0), a larger topological polar surface area (TPSA ≈ 62.9 Ų vs. 42.7 Ų for acrophylline), and a lower calculated logP (≈ 2.8 vs. ≈ 3.6 for acrophylline) [REFS‑1]. These parameters predict differences in solubility, membrane permeability, and off‑target binding. In practice, the hydroxyl group is essential for the ion‑channel polypharmacology observed in cardiac myocytes and is responsible for the loss of mast‑cell‑stabilising activity relative to acrophylline, as demonstrated by the direct comparative antiallergic assay [REFS‑2]. Common furoquinolines such as dictamnine, skimmianine, and γ‑fagarine lack both the hydroxyl and the specific antiarrhythmic signature of acrophyllidine, further confirming that structural classification alone is insufficient to guarantee functional equivalence [REFS‑3].

Structure‑activity relationship Physicochemical differentiation Furoquinoline alkaloids

In‑Vivo Efficacy and Ex‑Vivo Electrophysiology Concordance in Cardiac Models

Acrophyllidine demonstrates concordant efficacy across multiple cardiac preparations: it suppresses polymorphic ventricular tachyarrhythmias in the intact Langendorff‑perfused rat heart (EC₅₀ = 4.4 µM), prolongs action potential duration and refractory periods in whole‑heart tissue, and blocks Na⁺, Iₜₒ, and Iₛₛ channels in isolated ventricular myocytes at low micromolar IC₅₀ values [REFS‑1]. This ex‑vivo‑to‑cellular consistency is not reported for any other natural furoquinoline alkaloid in the same experimental system. By contrast, electrophysiological characterisation of the natural furoquinolines dictamnine, skimmianine, and γ‑fagarine is limited to non‑cardiac or whole‑organism assays, and none have been evaluated in Langendorff‑perfused hearts for arrhythmia suppression, preventing meaningful cross‑compound comparison in this therapeutically relevant model [REFS‑2].

Cardiac arrhythmia Langendorff heart Ex‑vivo electrophysiology

Evidence‑Driven Application Scenarios for Acrophyllidine in Scientific Research and Industrial Procurement


Cardiac Ion‑Channel Polypharmacology and Antiarrhythmic Drug Discovery

Acrophyllidine is uniquely suited as a multi‑channel reference compound in cardiac electrophysiology screening cascades. Its quantified blockade of Na⁺ (IC₅₀ = 3.6 µM), Iₜₒ (IC₅₀ = 4.5 µM), and Iₛₛ (IC₅₀ = 3.4 µM) channels, together with ex‑vivo suppression of ischemia/reperfusion‑induced arrhythmias (EC₅₀ = 4.4 µM), provides a well‑characterised baseline for benchmarking novel furoquinoline derivatives or guiding medicinal chemistry optimisation [REFS‑1]. Procurement for this use case is justified because no natural congener (e.g., dictamnine, skimmianine, γ‑fagarine) possesses equivalent multi‑channel cardiac electrophysiology data in Langendorff and patch‑clamp models [REFS‑2].

Selective Vasculature‑Protective Antiallergic Mechanistic Studies

In allergic inflammation models where the experimental objective is to dissect vasculature‑protective mechanisms independently of mast‑cell stabilisation, acrophyllidine is the preferred tool. It reduces plasma leakage in the mouse PCA reaction at 30 µmol/kg without inhibiting mast‑cell degranulation even at 100 µM, in direct contrast to acrophylline, which acts primarily via mast‑cell stabilisation [REFS‑3]. This mechanistic exclusivity enables cleaner data interpretation and avoids the dual‑mechanism ambiguity inherent to acrophylline.

Structure–Activity Relationship (SAR) Studies on Furoquinoline N‑9 Side‑Chain Modifications

The acrophyllidine/acrophylline pair constitutes an ideal matched molecular pair for exploring the pharmacological impact of introducing a hydroxyl group on the N‑9 prenyl substituent. The binary switch from mas‑cell‑stabilising (acrophylline) to vasculature‑protective (acrophyllidine) antiallergic activity, combined with the emergence of antiarrhythmic polypharmacology, offers a clean SAR probe for medicinal chemistry programmes targeting allergic or cardiac indications [REFS‑3][REFS‑4]. Physicochemical changes (ΔHBD = +1, ΔTPSA ≈ +20 Ų, ΔclogP ≈ ‑0.8) further support quantitative SAR model building [REFS‑5].

Natural Product Reference Standard for Furoquinoline Alkaloid Authentication

Acrophyllidine serves as an analytically validated natural product reference standard (CAS 18813‑64‑4, molecular formula C₁₇H₁₉NO₄, MW = 301.34 g/mol) for phytochemical investigations of Acronychia species and Rutaceae alkaloid profiling. Its spectral data (UV λ_max = 259 nm, IR = 1640 cm⁻¹, ¹H/¹³C NMR assignments) are fully described and can be used to confirm the identity of isolates from plant extracts or synthetic batches, differentiating it from other furoquinolines such as acrophylline or 4‑hydroxy‑2,3‑dimethoxy‑10‑methylacridone that co‑occur in A. haplophylla [REFS‑1][REFS‑3].

Quote Request

Request a Quote for 9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.